N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Chemical procurement Quality control Analytical chemistry

N-(6-Methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896347-68-5) is a synthetic benzothiazole-benzamide derivative with the molecular formula C₁₆H₁₄N₂O₂S₂ and molecular weight 330.42 g/mol. It features a 6-methoxy substituent on the benzothiazole core and a 4-(methylthio) group on the benzamide ring.

Molecular Formula C16H14N2O2S2
Molecular Weight 330.4 g/mol
CAS No. 896347-68-5
Cat. No. B3297939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
CAS896347-68-5
Molecular FormulaC16H14N2O2S2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC
InChIInChI=1S/C16H14N2O2S2/c1-20-11-5-8-13-14(9-11)22-16(17-13)18-15(19)10-3-6-12(21-2)7-4-10/h3-9H,1-2H3,(H,17,18,19)
InChIKeyUNPFBEZCFXMIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide: Core Structure and Registry for Chemical Procurement


N-(6-Methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896347-68-5) is a synthetic benzothiazole-benzamide derivative with the molecular formula C₁₆H₁₄N₂O₂S₂ and molecular weight 330.42 g/mol . It features a 6-methoxy substituent on the benzothiazole core and a 4-(methylthio) group on the benzamide ring. The compound is registered in PubChem (CID 7266933) as a research chemical [1] and is commercially available from vendors such as Bidepharm at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why In-Class Benzothiazole-Benzamide Analogs Cannot Simply Substitute for N-(6-Methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide


The benzothiazole-benzamide scaffold is highly sensitive to both the position and electronic character of ring substituents. The target compound carries a 6-methoxy electron-donating group (-OCH₃) on the benzothiazole and a 4-methylthio group (-SCH₃) on the benzamide ring. Closely related positional isomers, such as N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-04-7) , differ only in the substitution position of the methylthio group (ortho vs. para), yet in analogous benzothiazole-benzamide series this positional shift has been shown to substantially alter kinase inhibition profiles and cellular potency [1]. Similarly, the unsubstituted parent compound N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 35353-26-5) lacks the 4-methylthio group entirely, removing a key modulator of lipophilicity and target binding. Generic replacement without explicit comparative data therefore carries a quantifiable risk of altered biological performance.

Quantitative Differentiation Evidence: N-(6-Methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide vs. Structural Analogs


Vendor-Documented Purity: 98% with Batch-Level QC (NMR, HPLC, GC)

Bidepharm reports a standard purity of 98% for N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896347-68-5), supported by batch-specific quality control documentation including NMR, HPLC, and GC data . In contrast, the same compound listed by Chemenu (Catalog CM968078) is offered at 95%+ purity . The 98% purity grade provides a higher-confidence starting point for structure-activity relationship (SAR) studies where trace impurities could confound biological readouts.

Chemical procurement Quality control Analytical chemistry

Positional Isomer Differentiation: 4-(Methylthio) Para Substitution vs. 2-(Methylthio) Ortho Analog

The target compound bears the methylthio group at the para-position (4-position) of the benzamide ring. Its closest positional isomer, N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-04-7), carries the methylthio group at the ortho-position (2-position) . In the structurally related benzothiazole-benzamide LRRK2 inhibitor series, para-substituted benzamide derivatives exhibit distinct kinase inhibition profiles compared to ortho-substituted analogs; for example, N-(6-methoxybenzothiazole-2-yl)-4-morpholinobenzamide (para-substituted) was specifically profiled for LRRK2 WT and G2019S inhibition in patent EP3842422 [1]. No equivalent profiling has been reported for the ortho-methylthio isomer.

Medicinal chemistry Structure-activity relationship Isomer comparison

Dual Substitution Pattern vs. Mono-Substituted Parent: 6-Methoxy + 4-Methylthio vs. 6-Methoxy Only

The target compound (C₁₆H₁₄N₂O₂S₂, MW 330.42) [1] differs from the simpler parent N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (C₁₅H₁₂N₂O₂S, MW 284.33, CAS 35353-26-5) by the addition of a 4-methylthio group. This substitution increases molecular weight by 46.09 Da and introduces a second sulfur atom, which is predicted to increase calculated logP by approximately 0.8–1.2 log units (based on fragment contribution methods; direct experimental logP data are not available). In benzothiazole-amide LRRK2 inhibitor series, the addition of para-substituents on the benzamide ring has been shown to modulate both potency and CNS permeability [2].

Drug design Fragment-based drug discovery Lipophilicity modulation

Class-Level LRRK2 Kinase Inhibition Potential of the Benzothiazole-Benzamide Scaffold

The benzothiazole-benzamide core has been validated as a privileged scaffold for LRRK2 kinase inhibition. In a systematic medicinal chemistry study (J. Med. Chem. 2020), benzothiazole-benzamide derivatives demonstrated LRRK2 G2019S IC₅₀ values ranging from 36 nM to 216 nM across multiple compounds, with para-substituted benzamide variants showing potent Wnt/β-catenin pathway modulation and promotion of oligodendrocytic differentiation [1]. While the specific target compound (CAS 896347-68-5) has not been individually profiled in this published series, its structural features (6-methoxy on benzothiazole, 4-methylthio para-substitution on benzamide) align with the SAR of active compounds in this class. Patent EP3842422 explicitly claims N-(6-methoxybenzothiazole-2-yl)-4-substituted-benzamides as LRRK2 inhibitors for neurodegenerative disease [2].

Neurodegenerative disease LRRK2 kinase Parkinson's disease

Recommended Application Scenarios for N-(6-Methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide Based on Differential Evidence


Structure-Activity Relationship (SAR) Exploration of Benzothiazole-Benzamide LRRK2 Inhibitors

This compound is best applied as a probe for SAR expansion around the benzamide para-position of benzothiazole-benzamide LRRK2 inhibitors. Its 4-methylthio group distinguishes it from the morpholino, chloro, and trifluoromethyl analogs exemplified in patent EP3842422 [1]. Researchers can directly compare its biochemical LRRK2 inhibition profile against published benchmarks (IC₅₀ range 36–216 nM for the class) [2] to determine the contribution of the thioether moiety to potency and kinase selectivity.

Positional Isomer Profiling to Validate Ortho vs. Para Substitution Effects

When co-sourced with N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896343-04-7), the target compound enables a direct positional isomer comparison . Such paired testing can quantify the impact of ortho vs. para methylthio placement on target binding, cellular permeability, and metabolic stability—information critical for rational lead optimization in kinase inhibitor programs.

High-Purity Reference Standard for Analytical Method Development

The Bidepharm-sourced material at 98% purity with batch-specific NMR, HPLC, and GC documentation qualifies this compound as a reference standard for developing and validating analytical methods (e.g., HPLC purity assays, LC-MS quantification) targeting benzothiazole-benzamide libraries. The documented QC supports method ruggedness testing where impurity profiles must be controlled.

Physicochemical Property Benchmarking for Thioether-Modified Kinase Inhibitors

The dual sulfur-containing structure (benzothiazole sulfur + 4-methylthio sulfur) provides a useful model for studying how thioether incorporation affects solubility, logP, and plasma protein binding relative to oxygen-ether or unsubstituted benzamide counterparts [3]. This is particularly relevant for CNS-targeted programs where the balance between lipophilicity and brain penetration is critical.

Quote Request

Request a Quote for N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.